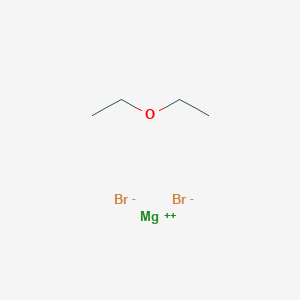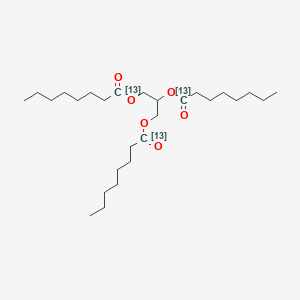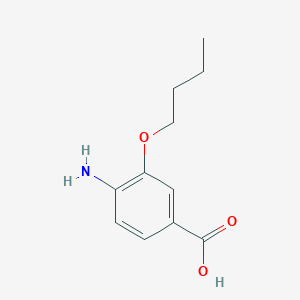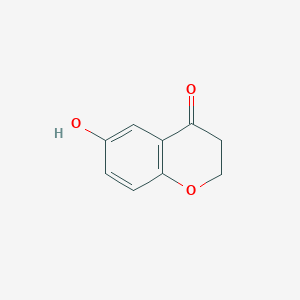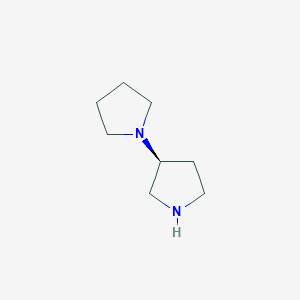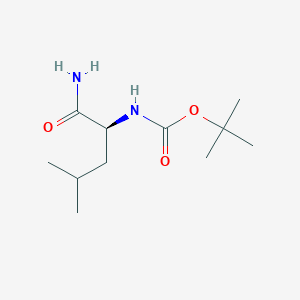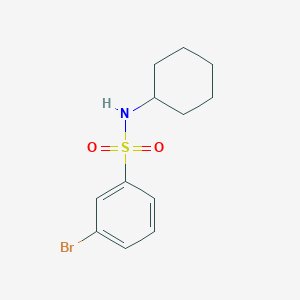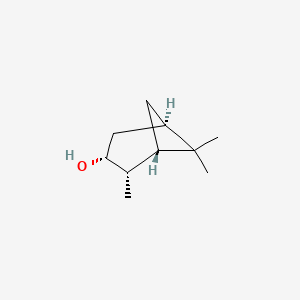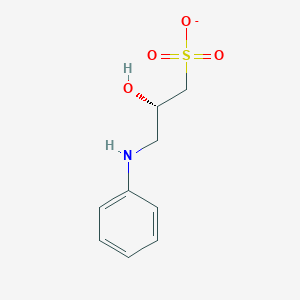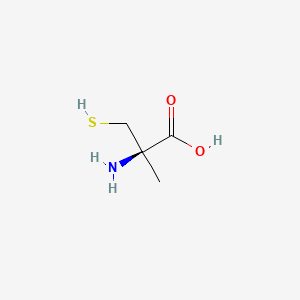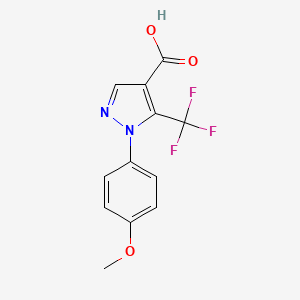
1-(4-甲氧基苯基)-5-(三氟甲基)-1H-吡唑-4-羧酸
描述
This compound is a heterocyclic building block . It is commonly used as a derivatizing agent in Mosher ester analysis, an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines were obtained in two steps from available amino acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C12H9F3N2O3 . Its molecular weight is 286.21 . The SMILES string representation is COc1ccc (cc1)-n2ncc (C (O)=O)c2C (F) (F)F .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 163-167 °C (lit.) . It has an assay of 97% .科学研究应用
Synthesis and Structural Studies
Synthesis and Spectroscopic Evaluations : The study by Ö. Tamer et al. (2015) focuses on the synthesis and spectroscopic evaluation of a related compound, providing insights into its structural and optical properties which may be relevant for understanding similar compounds like 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Ö. Tamer et al., 2015).
Molecular Conformation and Hydrogen Bonding : Asma et al. (2018) discuss the hydrogen-bonded framework structures of pyrazole derivatives, offering an understanding of molecular interactions which could be applied to similar structures (Asma et al., 2018).
Experimental and Theoretical Approach to Molecular Structure : A study by S. Demir et al. (2010) on a related pyrazole compound, combining experimental and theoretical approaches, sheds light on the molecular structure and properties, likely applicable to the compound of interest (S. Demir et al., 2010).
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : Research by R. Kasımoğulları and B. S. Arslan (2010) details the synthesis of pyrazole dicarboxylic acid derivatives, which is relevant for understanding the synthetic routes and characterizations of similar compounds (R. Kasımoğulları & B. S. Arslan, 2010).
Properties of Pyrazole and Triazole Derivatives : A study by S. Fedotov et al. (2022) explores the properties of pyrazole and triazole derivatives, which may be relevant to the compound due to similar structural features (S. Fedotov et al., 2022).
Applications in Chemistry
Ionization Constants of Pyrazole Carboxylic Acids : The study by S. Alkan et al. (2009) investigates the ionization constants of pyrazole carboxylic acids in various solvents, providing insights into the acidity and reactivity of such compounds, relevant to 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (S. Alkan et al., 2009).
Synthesis of Schiff Bases Using Pyrazole Carboxaldehydes : Research by Divyaraj Puthran et al.
(2019) details the synthesis of Schiff bases using pyrazole carboxaldehydes, a process that could be applied to the synthesis and functionalization of 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Divyaraj Puthran et al., 2019).
- Synthesis and Auxin Activities of Acylamides : A study by A. Yue et al. (2010) explores the synthesis of acylamides based on pyrazole carboxylic acid, which may provide insights into the potential applications of 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in agricultural or biological fields (A. Yue et al., 2010).
安全和危害
属性
IUPAC Name |
1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-8-4-2-7(3-5-8)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABDVMIQQQDCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409103 | |
| Record name | 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
98534-83-9 | |
| Record name | 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




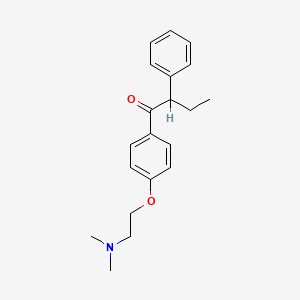
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
